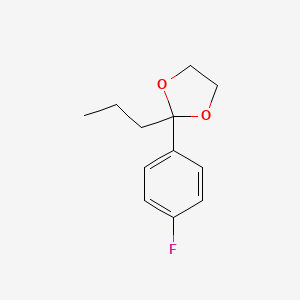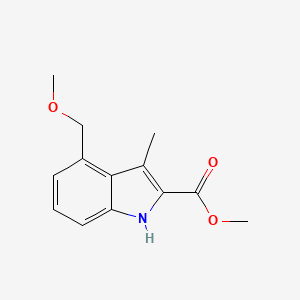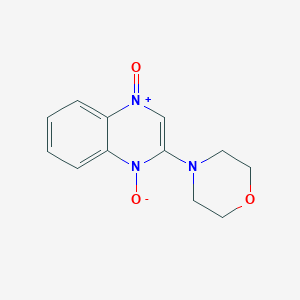
2-Morfolinylquioxaline 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morfolinylquioxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been the focus of extensive research in medicinal chemistry. The presence of the N-oxide group in the structure contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morfolinylquioxaline 1,4-dioxide typically involves the reaction of quinoxaline derivatives with appropriate oxidizing agents. One common method includes the oxidation of quinoxaline using hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production. The use of catalysts and advanced purification techniques ensures the compound meets the required industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morfolinylquioxaline 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the N-oxide group makes it susceptible to reduction reactions, where it can be converted back to the parent quinoxaline compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, peracids, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction reactions typically yield the parent quinoxaline compound, while oxidation reactions may produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
2-Morfolinylquioxaline 1,4-dioxide has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in the development of antibacterial, antitumor, antifungal, and antiparasitic agents . In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it is investigated for its potential therapeutic applications, including the treatment of bacterial infections, cancer, and parasitic diseases .
Mecanismo De Acción
The mechanism of action of 2-Morfolinylquioxaline 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide group in the compound can undergo bioreduction, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death . The compound’s ability to generate ROS is a key factor in its antibacterial and antitumor activities .
Comparación Con Compuestos Similares
2-Morfolinylquioxaline 1,4-dioxide can be compared with other quinoxaline 1,4-dioxides, such as 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide and 2-methylquinoxaline-1,4-dioxide . These compounds share similar structural features and biological activities but differ in their specific substituents and the extent of their activities.
Propiedades
Número CAS |
64572-23-2 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H13N3O3/c16-14-9-12(13-5-7-18-8-6-13)15(17)11-4-2-1-3-10(11)14/h1-4,9H,5-8H2 |
Clave InChI |
LESXVCJYFMQZMM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C[N+](=O)C3=CC=CC=C3N2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


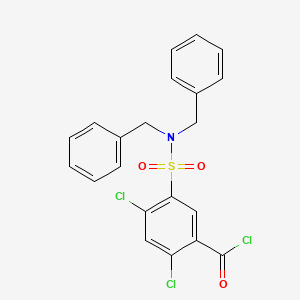
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
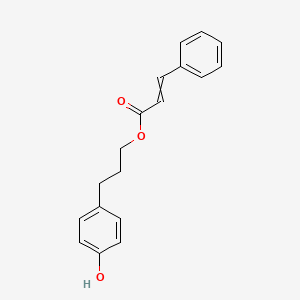


![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
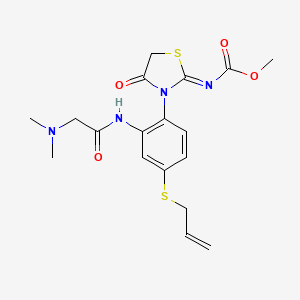
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
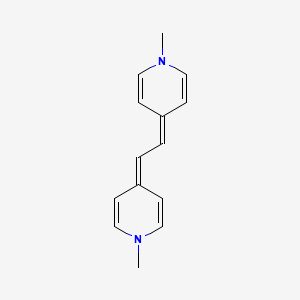
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)

